molecular formula C10H9NO2 B1346127 2-Cyanoethyl benzoate CAS No. 5325-95-1

2-Cyanoethyl benzoate

Cat. No.: B1346127
CAS No.: 5325-95-1
M. Wt: 175.18 g/mol
InChI Key: HABHYLALRAEBKY-UHFFFAOYSA-N
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Description

2-Cyanoethyl benzoate is an organic compound with the molecular formula C10H9NO2. It is a benzoate ester derivative where the benzoate group is attached to a 2-cyanoethyl group. This compound is often used in organic synthesis and as an intermediate in the preparation of various chemical products.

Mechanism of Action

Target of Action

2-Cyanoethyl benzoate is primarily used as a protecting group in organic synthesis . It is widely used in oligonucleotide synthesis . The compound’s primary targets are the reactive sites in the molecule, especially when more than one functional group is present .

Mode of Action

The compound interacts with its targets by adding to the double bond of an ether in the presence of an acid catalyst . This interaction results in the formation of a protected compound that is a much weaker acid than the alkyne . This allows for the displacement reaction to be carried out with the alkynide salt without difficulty .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

It is known that the compound is stable and readily prepared . Its stability and reactivity make it a valuable tool in organic synthesis .

Result of Action

The result of the action of this compound is the formation of a protected compound that can undergo further reactions without interference from the protected functional group . This allows for more complex molecules to be synthesized with greater control over the reactions .

Action Environment

The action of this compound is influenced by the reaction conditions. The SM cross-coupling reaction, for example, is known for its exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign .

Biochemical Analysis

Biochemical Properties

2-Cyanoethyl benzoate plays a significant role in biochemical reactions, particularly in the synthesis of oligonucleotides. It is often used as a protecting group for hydroxyl functions in organic synthesis due to its stability and ease of removal under mild conditions . In biochemical reactions, this compound interacts with various enzymes and proteins. For instance, it has been shown to inhibit the transcription of the p27 Kip1 gene by preventing the binding of FoxO3a to the p27 Kip1 promoter . This interaction highlights its potential role in regulating cell cycle progression and gene expression.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to reduce the mRNA levels of p27 Kip1 across various cell lines, including HeLa, HEK-293, and 3T3 cells . This reduction in p27 Kip1 mRNA levels can lead to alterations in cell cycle progression and potentially impact cellular proliferation and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of transcription factors. For example, this compound inhibits the transcription of the p27 Kip1 gene by preventing the binding of FoxO3a to the promoter region . Additionally, this compound can act as a protecting group in organic synthesis, where it is removed by mild base treatment . This dual functionality highlights its versatility in both biochemical and synthetic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal storage conditions, but its stability can be influenced by factors such as temperature and pH . Over extended periods, this compound may undergo degradation, which can impact its efficacy in biochemical reactions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of gene expression and cell cycle regulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate gene expression and cell cycle progression without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects highlight the importance of careful dosage optimization in experimental settings to avoid potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes in the liver, where it undergoes hydrolysis to produce benzoic acid and 2-cyanoethanol . These metabolites can further participate in various biochemical reactions, including the beta-ketoadipate pathway of benzoate metabolism . The involvement of this compound in these metabolic pathways underscores its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can accumulate in specific cellular compartments, where it exerts its biochemical effects. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm and nucleus . Its localization is often directed by specific targeting signals or post-translational modifications that guide it to particular organelles. For example, this compound can be directed to the nucleus, where it interacts with transcription factors and modulates gene expression . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyanoethyl benzoate can be synthesized through the esterification of benzoic acid with 2-cyanoethanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where benzoic acid and 2-cyanoethanol are fed into a reactor along with a suitable catalyst. The reaction mixture is then heated to the required temperature to achieve esterification. The product is subsequently purified through distillation or recrystallization to obtain high purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Cyanoethyl benzoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed to benzoic acid and 2-cyanoethanol.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the benzoate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Hydrolysis: Benzoic acid and 2-cyanoethanol.

    Reduction: 2-Aminoethyl benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2-Cyanoethyl benzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds.

    Material Science: Utilized in the preparation of polymers and resins.

    Biochemistry: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: Similar ester structure but with an ethyl group instead of a 2-cyanoethyl group.

    Methyl benzoate: Similar ester structure but with a methyl group instead of a 2-cyanoethyl group.

    2-Cyanoethyl acetate: Similar ester structure but with an acetate group instead of a benzoate group.

Uniqueness

2-Cyanoethyl benzoate is unique due to the presence of both a cyano group and a benzoate ester group. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler esters like ethyl benzoate or methyl benzoate. The cyano group also provides additional reactivity, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-cyanoethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c11-7-4-8-13-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABHYLALRAEBKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20967803
Record name 2-Cyanoethyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5325-95-1
Record name NSC237
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Cyanoethyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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